molecular formula C19H16F3N3O B2941211 N-(4-{[2-methyl-7-(trifluoromethyl)quinolin-4-yl]amino}phenyl)acetamide CAS No. 881940-57-4

N-(4-{[2-methyl-7-(trifluoromethyl)quinolin-4-yl]amino}phenyl)acetamide

Cat. No.: B2941211
CAS No.: 881940-57-4
M. Wt: 359.352
InChI Key: DAQOMLHHPZCNJI-UHFFFAOYSA-N
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Description

N-(4-{[2-methyl-7-(trifluoromethyl)quinolin-4-yl]amino}phenyl)acetamide is a useful research compound. Its molecular formula is C19H16F3N3O and its molecular weight is 359.352. The purity is usually 95%.
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Scientific Research Applications

Quinoline Derivatives in Corrosion Inhibition

Quinoline and its derivatives, including molecules structurally similar to N-(4-{[2-methyl-7-(trifluoromethyl)quinolin-4-yl]amino}phenyl)acetamide, have been extensively studied for their applications as anticorrosive materials. These compounds exhibit significant effectiveness against metallic corrosion due to their ability to form highly stable chelating complexes with surface metallic atoms through coordination bonding. The presence of polar substituents enhances their adsorption and anticorrosive properties, suggesting that modifications to the quinoline core can influence its utility in corrosion inhibition applications (Verma, Quraishi, & Ebenso, 2020).

Pharmacological Activities of Quinoline Alkaloids

Quinoline alkaloids and their derivatives have shown a broad spectrum of pharmacological activities. This includes antitumor, antimalarial, antibacterial, antifungal, antiparasitic, and anti-inflammatory effects, among others. The therapeutic potential of these compounds is underlined by their interaction with various biological targets, suggesting that this compound could also exhibit diverse biological activities, potentially relevant for the development of new drugs (Shang et al., 2018).

Role in Neuroprotection and CNS Disorders

The kynurenine pathway, which involves the metabolism of tryptophan through compounds that may include quinolinic acid, highlights the relevance of quinoline derivatives in neuroprotection and the treatment of central nervous system disorders. The balance between neurotoxic and neuroprotective kynurenines could be influenced by compounds like this compound, offering potential therapeutic avenues for diseases characterized by excitotoxicity (Vámos et al., 2009).

Immune Response Modulation

Imiquimod, a compound within the quinoline family, demonstrates the ability of quinoline derivatives to modulate the immune system through the localized induction of cytokines. This underscores the potential of structurally related compounds to serve as topical agents for treating various skin disorders, suggesting a possible application for this compound in dermatological conditions or as an immune response modifier (Syed, 2001).

Anticancer and Antimicrobial Activities

The therapeutic significance of quinoline derivatives extends to their use in anticancer and antimicrobial treatments. The chemical diversity and structural flexibility of quinoline-based compounds, including potential modifications to enhance efficacy and reduce toxicity, highlight their importance in developing new therapeutic agents. This diversity suggests that this compound could be explored for its anticancer and antimicrobial properties, aligning with the ongoing search for novel chemotherapeutic agents (Hussaini, 2016).

Properties

IUPAC Name

N-[4-[[2-methyl-7-(trifluoromethyl)quinolin-4-yl]amino]phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16F3N3O/c1-11-9-17(25-15-6-4-14(5-7-15)24-12(2)26)16-8-3-13(19(20,21)22)10-18(16)23-11/h3-10H,1-2H3,(H,23,25)(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAQOMLHHPZCNJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C=CC(=CC2=N1)C(F)(F)F)NC3=CC=C(C=C3)NC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16F3N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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